molecular formula C6H12N2OS B1421818 4-Methylmorpholine-2-carbothioamide CAS No. 885272-63-9

4-Methylmorpholine-2-carbothioamide

Cat. No. B1421818
M. Wt: 160.24 g/mol
InChI Key: YFDDUHUGDQGEAN-UHFFFAOYSA-N
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Description

4-Methylmorpholine-2-carbothioamide is a chemical compound with the molecular formula C6H12N2OS . It is also known as thiram and is used as a fungicide in agricultural practices to protect crops from fungal diseases.


Synthesis Analysis

The synthesis of N-acyl-morpholine-4-carbothioamides, which includes 4-Methylmorpholine-2-carbothioamide, involves the cyclization of chalcones with thiosemicarbazide/semicarbazide in CH3COOH as a solvent .


Molecular Structure Analysis

The molecular structure of 4-Methylmorpholine-2-carbothioamide consists of a morpholine ring attached to a carbothioamide group . The molecular weight of the compound is 160.24 g/mol .

Scientific Research Applications

Synthesis and Structural Analysis

Carbothioamide compounds, including variants related to 4-Methylmorpholine-2-carbothioamide, have been explored in research for their structural and spectroscopic properties. For instance, a study focused on the synthesis of carbothioamide ruthenium (II) complexes. These complexes were examined for their ability to interact with calf-thymus DNA via an intercalation mechanism, highlighting their potential applications in biochemistry and molecular biology (Muthuraj & Umadevi, 2018).

Spectroscopic Characterization and Crystallographic Behavior

Another research avenue involves the spectroscopic characterization and crystallographic behavior of carbothioamide derivatives. This includes studying their vibrational spectra and nuclear magnetic resonance (NMR) properties, which can have applications in fields like medicinal chemistry and materials science (Haroon et al., 2018).

Synthesis of Bioactive Compounds

Carbothioamides are key intermediates in synthesizing various biologically active compounds, such as febuxostat, a medication used to treat gout. Research in this area focuses on developing efficient synthesis methods for these intermediates, which are crucial for pharmaceutical applications (Wang et al., 2016).

Development of Antimicrobial Agents

The synthesis of novel heterocyclic compounds involving carbothioamide structures has been explored for their antimicrobial properties. This includes creating derivatives that show potential as potent antimicrobial agents, contributing to the development of new drugs and treatments (Journals Invention & Sambhaji, 2015).

Analytical Applications in Pharmaceutical Research

Carbothioamides also find applications in analytical chemistry, particularly in the pharmaceutical industry. For example, research has been conducted on optimizing detection ranges of carbothioamide compounds using high-performance liquid chromatography (HPLC), which is vital for analyzing drug substances at various stages of research and production (Varynskyi, 2018).

Corrosion Inhibition

Research has also extended to the application of carbothioamide derivatives as corrosion inhibitors. This includes studying their effectiveness in protecting metals like steel in acidic environments, which has implications in industrial maintenance and material science (About et al., 2020).

Safety And Hazards

The safety data sheet for a related compound, 4-Methylmorpholine N-oxide hydrate, indicates that it may be moderately toxic by ingestion, inhalation, and skin absorption. It is also very irritating to skin, eyes, and mucous membranes .

Future Directions

Given the potential applications of 4-Methylmorpholine-2-carbothioamide and related compounds in areas such as agriculture and medicine, future research could focus on further elucidating their mechanisms of action, optimizing their synthesis, and assessing their safety and efficacy in various applications .

properties

IUPAC Name

4-methylmorpholine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2OS/c1-8-2-3-9-5(4-8)6(7)10/h5H,2-4H2,1H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDDUHUGDQGEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672935
Record name 4-Methylmorpholine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylmorpholine-2-carbothioamide

CAS RN

885272-63-9
Record name 4-Methyl-2-morpholinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylmorpholine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylmorpholine-2-carbothioamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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